molecular formula C12H18BNO3 B1369527 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine CAS No. 532391-31-4

2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Cat. No. B1369527
CAS RN: 532391-31-4
M. Wt: 235.09 g/mol
InChI Key: JEJYNUCGRAHMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” is a chemical compound with the molecular formula C12H18BNO3 . It is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” can be represented by the InChI string: InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3 . This indicates the presence of boron, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” include a molecular weight of 235.09 g/mol . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25°C .

Scientific Research Applications

Organic Synthesis Intermediary

This compound is a valuable intermediate in organic synthesis. Its boronate ester group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.

Drug Development

In the pharmaceutical industry, 2-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is used to create boronic acid derivatives. These derivatives are essential for developing proteasome inhibitors, which have applications in cancer therapy as they can induce apoptosis in cancer cells .

Enzyme Inhibition

Boronic acids and their derivatives are known to act as enzyme inhibitors. They can mimic the transition states of enzymatic reactions, thereby inhibiting enzymes like serine proteases. This property is exploited in designing drugs for diseases where enzyme regulation is therapeutic .

Fluorescent Probes

The compound can be used to synthesize fluorescent probes that are sensitive to various analytes, such as glucose, which is crucial for diabetes management. The boronic ester moiety interacts with diols present in sugars, changing the fluorescence properties and allowing for detection .

Material Chemistry

In material science, this compound is employed to synthesize novel polymers with unique optical and electrochemical properties. These materials have potential applications in organic electronics, such as in the production of organic light-emitting diodes (OLEDs) and solar cells .

Stimulus-Responsive Drug Carriers

The boronic ester bond in 2-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is used to construct stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes like pH, glucose levels, and ATP, enabling controlled drug release .

Cholinergic Drug Synthesis

It serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. The boronate ester group facilitates the formation of compounds that can interact with the cholinergic receptors in the body .

Analytical Chemistry

In analytical chemistry, the compound is used to develop sensors for detecting ions and small molecules. The boronic ester group can form reversible covalent bonds with analytes, making it useful for sensing applications .

properties

IUPAC Name

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJYNUCGRAHMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590314
Record name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

CAS RN

532391-31-4
Record name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.